Ethyl 2-(pyridin-4-ylcarbonyl)hydrazinecarboxylate
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Overview
Description
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a pyridine ring attached to a hydrazinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE typically involves the reaction of ethyl hydrazinecarboxylate with 4-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then refluxed, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazinecarboxylate moiety is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position. The positional isomerism can lead to differences in biological activity and reactivity.
METHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE: This compound has a methyl group instead of an ethyl group, which can affect its solubility and reactivity.
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE: This compound has a similar structure but with different substituents on the pyridine ring, leading to variations in its chemical and biological properties.
ETHYL 2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXYLATE stands out due to its unique combination of the pyridine ring and hydrazinecarboxylate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl N-(pyridine-4-carbonylamino)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)12-11-8(13)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
KAFMSRCNAAFZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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